(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
(4aR,7aR)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYZAHZKOFBVLE-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2NC1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364040 | |
| Record name | (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151213-43-3, 161594-54-3 | |
| Record name | (4aR,7aR)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151213-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4aR,7aR)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 151213-43-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Enzymatic Resolution of Piperidine Intermediates
A cornerstone of the synthesis involves the enzymatic resolution of racemic piperidine-2,3-dicarboxylates. Lipases or esterases selectively hydrolyze one enantiomer of the dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate (Formula II), yielding the (2S,3R)-configured intermediate (Formula III) with >99% enantiomeric excess (e.e.). For example, Candida antarctica lipase B catalyzes the hydrolysis of the pro-(S) ester group, leaving the (2S,3R)-diester intact. This step circumvents traditional resolution agents, reducing waste and improving atom economy.
Cyclization and Ring Saturation
The (2S,3R)-piperidine intermediate undergoes intramolecular cyclization under acidic conditions (e.g., HCl reflux) to form the fused pyrrolo[3,4-b]pyridine core. Subsequent hydrogenation with Pd/C or Raney nickel saturates the bicyclic system, yielding the octahydro structure. Critical to stereochemical fidelity is the retention of configuration during cyclization, achieved by maintaining anhydrous conditions and controlled temperature.
Detailed Reaction Pathways
Intermediate III Preparation
Cyclization to Pyrrolopyridine Dione (Formula IV)
Hydrogenation and Benzylation
-
Catalytic Hydrogenation : Formula IV is hydrogenated at 50 psi H₂ using Pd/C in ethanol, saturating the double bonds to produce the octahydro structure.
-
Benzylation : The amine is alkylated with benzyl bromide in the presence of K₂CO₃, introducing the phenylmethyl group at position 6.
Optimization of Reaction Conditions
Critical Parameters for Yield and Purity
Stereochemical Preservation Techniques
-
Low-Temperature Quenching : Rapid cooling after cyclization prevents epimerization.
-
Chiral Chromatography : Final purification using cellulose-based columns ensures >99.5% e.e..
Analytical Characterization
Spectroscopic Validation
Chiral Purity Assessment
-
HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers, showing a single peak for the target compound.
Comparative Analysis of Synthetic Routes
Enzymatic vs. Chemical Resolution
Hydrogenation Catalysts
| Catalyst | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Pd/C | 12 | 92 | >99 |
| Raney Ni | 18 | 88 | 95 |
Chemical Reactions Analysis
Types of Reactions
(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can further saturate the ring system or reduce any oxidized functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenylmethyl group or other positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenylmethyl moiety.
Scientific Research Applications
Structural Characteristics
The compound features:
- Pyrrolo[3,4-b]pyridine core : A bicyclic structure that includes nitrogen atoms, which are pivotal for biological activity.
- Phenylmethyl group : Enhances interaction with biological targets, potentially influencing pharmacological effects.
Table 1: Comparison with Related Compounds
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| Moxifloxacin | Fluoroquinolone antibiotic | Antibacterial activity |
| Noroxymorphone | Synthetic opioid analgesic | Pain relief properties |
| Pyrrolidine | Saturated five-membered nitrogen cycle | Versatile reactivity |
| Phenylpiperazine | Piperazine derivative with phenyl group | Antipsychotic effects |
Medicinal Chemistry Applications
The unique stereochemistry of (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine may influence its interactions with biological targets differently compared to other compounds. Its potential applications include:
- Drug Development : As a building block in synthesizing new pharmaceuticals.
- Precursor for Antibiotics : Its relationship to fluoroquinolone antibiotics suggests it could be utilized in developing new therapeutic agents.
Case Studies and Research Findings
Research on similar compounds has provided insights into the biological activities and therapeutic potentials of pyrrolo[3,4-b]pyridine derivatives. For example:
- A study on pyrrolidine derivatives indicated their potential as anticonvulsants in animal models.
- Research on phenylpiperazine derivatives highlighted their efficacy in treating anxiety and depression.
Mechanism of Action
The mechanism of action of (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be determined by the nature of these interactions and the biological systems in which the compound is studied.
Comparison with Similar Compounds
Moxifloxacin Related Compound A
- Structure: 1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxoquinoline-3-carboxylic acid .
- Key Differences: Contains a difluoro substitution and a quinoline core, enhancing antibacterial activity.
Moxifloxacin Related Compound G
- Structure: 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxoquinoline-3-carboxylic acid .
- Key Differences :
- Methoxy group at position 8 improves pharmacokinetic properties.
- Shares the (4aR,7aR) configuration with the target compound, underscoring stereochemical specificity in drug design.
Stereoisomeric Variants
- (4aS,7aS)-Isomers : Used in intermediates for azabicyclo derivatives. Reduction of these isomers requires higher quantities of reagents compared to the (4aR,7aR) form due to differences in chiral induction efficiency .
Data Table: Key Properties
Biological Activity
(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine is a bicyclic compound with the molecular formula C14H20N2 and a molecular weight of approximately 216.33 g/mol. Its structure includes a pyrrole ring and is characterized by specific stereochemical configurations at the 4a and 7a positions, which are crucial for its biological activity and chemical properties . This compound has garnered attention in pharmacological research due to its potential interactions with biological targets.
The compound's unique structural features contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2 |
| Molecular Weight | 216.33 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 322.2 ± 17.0 °C |
| Flash Point | 130.8 ± 11.9 °C |
| LogP | 2.11 |
Biological Activity
Research indicates that this compound does not exhibit inherent biological activity on its own; however, it serves as a precursor for significant pharmacological agents such as moxifloxacin, an antibiotic that inhibits bacterial DNA gyrase, essential for bacterial replication . The compound has been studied for its potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.
The compound's structural characteristics allow it to bind effectively to various receptors involved in neurochemical pathways. This suggests potential therapeutic applications in mood regulation and cognitive function enhancement .
Case Studies and Research Findings
Several studies have explored the biological activities related to derivatives of this compound:
- Antimicrobial Activity : A study synthesized derivatives of pyrrolo[3,4-c]pyridine and evaluated their antimicrobial properties against Candida albicans and Staphylococcus aureus. Some derivatives showed promising activity, indicating that modifications of the core structure could yield compounds with significant biological effects .
- Neuropharmacological Studies : Interaction studies suggest that this compound may modulate neurotransmitter receptors or enzymes, influencing signaling pathways relevant to mood disorders and cognitive functions. This opens avenues for further research into its potential as a therapeutic agent in neuropharmacology .
Comparative Analysis
To understand how structural variations affect biological activity, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine | Stereochemical variations at 4 and 7 positions | Different biological activity profile |
| 6-(Phenylmethyl)-1H-pyrrolo[3,4-b]pyridine | Similar core structure but different substituents | Potentially different receptor interactions |
This comparison highlights how subtle changes in stereochemistry or substituents can significantly alter the biological activity and chemical reactivity of these compounds.
Q & A
Q. What are the optimal storage conditions for (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine to ensure stability?
- Methodological Answer : Stability is highly dependent on temperature and handling. Key recommendations include:
- Short-term storage : -20°C (1 month) for solutions .
- Long-term storage : -80°C (6 months) for lyophilized powder or solutions .
- Ambient conditions : Store in dark, inert atmosphere (e.g., argon) at 2–8°C for solid forms .
- Critical Note : Repeated freeze-thaw cycles degrade stability. Aliquot solutions to avoid contamination .
| Storage Condition | Stability Duration | Form | Source |
|---|---|---|---|
| -80°C | 6 months | Solution | |
| -20°C | 1 month | Solution | |
| 2–8°C (dark) | Not specified | Solid |
Q. How can researchers improve the solubility of this compound for in vitro assays?
- Methodological Answer : Solubility challenges arise due to its hydrophobic bicyclic structure. Optimize via:
Pre-warming : Heat stock solution to 37°C before use .
Sonication : Use ultrasonic bath (e.g., 20–30 min) for aqueous suspensions .
Solvent selection : Use DMSO for initial stock (10 mM), then dilute in PBS or culture media with ≤1% DMSO .
Centrifugation : Remove insoluble particulates post-sonication (14,000 rpm, 10 min) .
Q. What analytical methods confirm the stereochemical purity of this compound?
- Methodological Answer : Stereochemical integrity is critical for biological activity. Use:
- Chiral HPLC : With polysaccharide-based columns (e.g., Chiralpak AD-H) and hexane:isopropanol gradients .
- NMR Spectroscopy : Compare H and C shifts with reference standards (e.g., Pharmacopeial Reference Standards) .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
Advanced Research Questions
Q. How can synthetic routes be optimized to avoid intermediate isolation, and what are the yield implications?
- Methodological Answer : Traditional methods isolate intermediates (e.g., (4aR,7aS)-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione), but modern protocols leverage in-situ resolution:
- Solvent Reuse : Retain methanol from catalytic dearomatization to form mono-tartarate salts directly, eliminating distillation steps .
- Yield Improvement : Reduces mass loss from intermediate isolation; reported yields increase by 15–20% compared to prior art .
- Critical Analysis : This method may introduce tartaric acid residues, requiring stringent purification (e.g., recrystallization) .
Q. What strategies resolve contradictions in reactivity data across solvent systems?
- Methodological Answer : Discrepancies in reactivity (e.g., nucleophilic substitution rates) arise from solvent polarity and hydrogen-bonding effects. Mitigate via:
- Controlled Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents under inert atmospheres .
- Kinetic Studies : Monitor reaction progress via LC-MS to identify solvent-specific intermediates .
- Computational Modeling : DFT calculations to predict solvent effects on transition states .
Q. How does stereochemistry influence pharmacological activity in antibiotic precursors like moxifloxacin?
- Methodological Answer : The (4aR,7aR) configuration is essential for binding to bacterial DNA gyrase. Key findings:
- Structure-Activity Relationship (SAR) : Enantiomers with (4aS,7aS) configuration show 10-fold lower inhibitory activity against S. aureus .
- Synthetic Validation : Use chiral auxiliaries (e.g., L-tartaric acid) during resolution to ensure enantiopurity >98% .
- In Vivo Correlation : Pharmacokinetic studies in rodents confirm enhanced bioavailability of the (4aR,7aR) form .
| Configuration | IC (S. aureus) | Bioavailability (Rat) | Source |
|---|---|---|---|
| (4aR,7aR) | 0.8 µM | 85% | |
| (4aS,7aS) | 8.2 µM | 12% |
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
